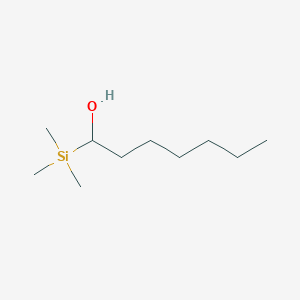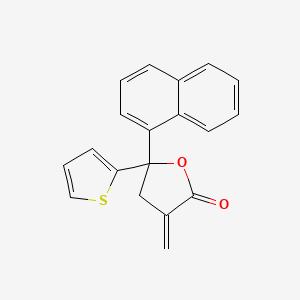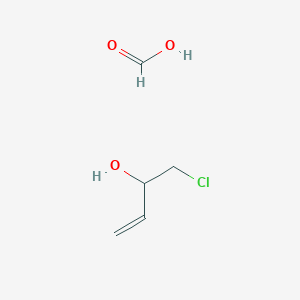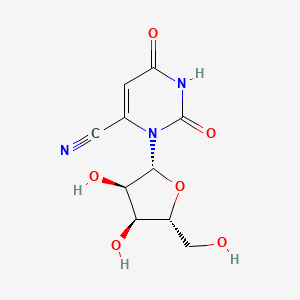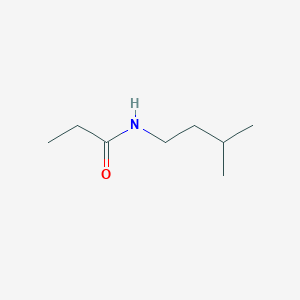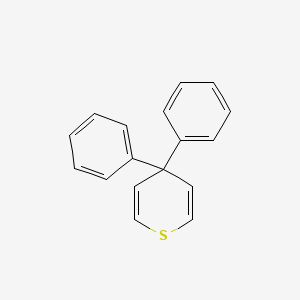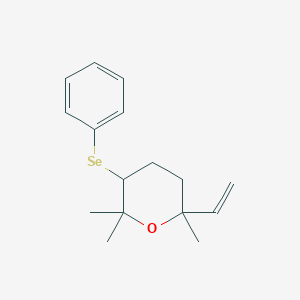![molecular formula C13H4Br8O B14463916 1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene CAS No. 66165-56-8](/img/structure/B14463916.png)
1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene: is a brominated aromatic compound known for its flame-retardant properties. This compound is part of the polybrominated diphenyl ethers (PBDEs) family, which are widely used in various industrial applications to enhance fire resistance in materials such as plastics, textiles, and electronics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene typically involves the bromination of benzene derivatives. The process includes multiple steps of bromination using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum bromide to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound involves large-scale bromination reactions in reactors designed to handle the exothermic nature of the process. The reaction conditions are carefully monitored to ensure the complete bromination of the benzene ring and the phenoxy group. The final product is purified through crystallization or distillation to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various brominated phenols and quinones.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include brominated phenols, quinones, and less brominated benzene derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene is used as a flame retardant in various materials. Its high bromine content makes it effective in reducing the flammability of polymers and textiles .
Biology and Medicine: Research in biology and medicine has explored the endocrine-disrupting potential of this compound. Studies have shown that it can interfere with hormone signaling pathways, leading to potential health risks .
Industry: In the industrial sector, this compound is used in the manufacturing of flame-retardant plastics, electronics, and textiles. Its ability to enhance fire resistance makes it valuable in applications where safety is a priority .
Mécanisme D'action
The mechanism of action of 1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene involves its interaction with free radicals during combustion. The bromine atoms in the compound release bromine radicals, which react with the free radicals generated during the combustion process. This reaction helps to terminate the free radical chain reactions, thereby slowing down or preventing the spread of fire .
Comparaison Avec Des Composés Similaires
Decabromodiphenyl Ether (DBDPE): Another widely used flame retardant with similar brominated structure.
Hexabromocyclododecane (HBCD): A brominated flame retardant used in polystyrene and textiles.
Tetrabromobisphenol A (TBBPA): Commonly used in electronic circuit boards.
Uniqueness: 1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene is unique due to its specific bromination pattern, which provides a balance between high flame retardancy and lower environmental persistence compared to some other PBDEs .
Propriétés
Numéro CAS |
66165-56-8 |
|---|---|
Formule moléculaire |
C13H4Br8O |
Poids moléculaire |
815.4 g/mol |
Nom IUPAC |
1,2,3,4,5-pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene |
InChI |
InChI=1S/C13H4Br8O/c14-4-1-6(15)13(7(16)2-4)22-3-5-8(17)10(19)12(21)11(20)9(5)18/h1-2H,3H2 |
Clé InChI |
PMRHEZFNKWOYRU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Br)OCC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron](/img/structure/B14463843.png)
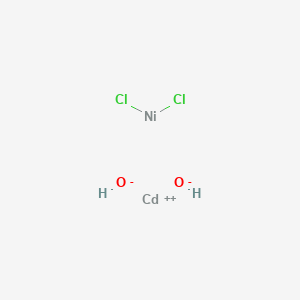
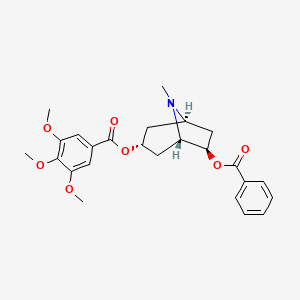
![3-[(2-Methoxyphenyl)methylidene]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B14463874.png)
